2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
Overview
Description
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom The fluorophenyl group attached to the tetrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile compound under acidic or basic conditions. Common reagents used in this step include sodium azide and ammonium chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile, such as a tetrazole intermediate.
Acetylation: The final step involves the acetylation of the tetrazole derivative to form the acetic acid moiety. This can be achieved using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: A similar compound with a fluorophenyl group attached to an acetic acid moiety.
4-Fluorophenylacetic acid: Another fluorophenyl derivative with the fluorine atom in a different position on the phenyl ring.
2,4,5-Trifluorophenylacetic acid: A compound with multiple fluorine atoms on the phenyl ring, offering different chemical properties.
Uniqueness
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring and the fluorophenyl group enhances its potential for various applications, making it a valuable compound in scientific research.
Biological Activity
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, also known by its CAS number 50907-27-2, is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the tetrazole ring and the fluorophenyl group, contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid
- Molecular Formula : C9H7FN4O2
- Molecular Weight : 224.17 g/mol
Structural Representation
Property | Value |
---|---|
IUPAC Name | 2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid |
Molecular Formula | C9H7FN4O2 |
Molecular Weight | 224.17 g/mol |
InChI | InChI=1S/C9H7FN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic certain biological molecules, facilitating binding to enzymes and receptors involved in various biochemical pathways. This interaction may lead to inhibition or activation of these pathways, resulting in therapeutic effects.
Antimicrobial and Antiviral Properties
Research indicates that compounds featuring tetrazole rings often exhibit antimicrobial and antiviral properties. Studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains and viruses. For instance:
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Antimicrobial Activity : In vitro studies demonstrated that tetrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication in cell cultures.
Anti-inflammatory and Anticancer Potential
The compound's anti-inflammatory properties are also noteworthy. Research has indicated that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
In terms of anticancer activity, preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole derivatives:
-
Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various tetrazole derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents.
The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced cytotoxicity.
Compound IC50 (µM) Doxorubicin 0.5 Compound A 0.8 Compound B 1.0 - Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of tetrazole compounds in animal models of inflammation. The findings suggested a reduction in pro-inflammatory cytokines following treatment with the compound.
Properties
IUPAC Name |
2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJBZYIAQWLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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